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Compound of Interest

Compound Name: Pigment Yellow 155

Cat. No.: B3429796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the migration testing of Pigment Yellow
155 in food contact materials (FCMs). Due to the limited availability of direct quantitative
migration data for Pigment Yellow 155 in publicly accessible scientific literature, this guide also
includes comparative data for other yellow pigments used in FCMs to provide a broader context
for risk assessment and material selection. The information is intended to assist researchers
and professionals in understanding the regulatory landscape, experimental methodologies, and
potential for migration of this pigment.

Introduction to Pigment Yellow 155 and Regulatory
Context

Pigment Yellow 155 (C.I. No. 200310) is a disazo pigment known for its brilliant greenish-
yellow shade, high tinting strength, and good resistance to solvents, acids, and alkalis.[1][2][3]
Its favorable properties, including good lightfastness and heat resistance, have made it a
candidate for coloring plastics and printing inks used in food packaging.[1][2][3]

The primary concern for any substance used in food contact materials is its potential to migrate
into the food, which could pose a risk to human health. In the European Union, the overarching
legislation governing FCMs is Regulation (EC) No 1935/2004, which stipulates that materials
and articles in contact with food must not transfer their constituents to food in quantities that
could endanger human health, bring about an unacceptable change in the composition of the
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food, or deteriorate its organoleptic properties. For plastics, Commission Regulation (EU) No
10/2011 sets out specific requirements, including specific migration limits (SMLs) for certain
authorized substances.[4] While there is no specific harmonized EU legislation for pigments in
FCMs, they must still comply with the general safety requirements of the framework regulation.

Comparative Migration Data

While specific quantitative migration data for Pigment Yellow 155 is not readily available in the
reviewed literature, it is generally considered to have good migration resistance.[1][2] To
provide a comparative perspective, the following table summarizes migration data for other
substances from common food contact plastics, illustrating the typical range of migration values
observed under various testing conditions. It is important to note that these are not direct
comparisons with Pigment Yellow 155 but serve as a reference for understanding migration

phenomena.
Food ] . ) ]
Migrating Food Test Migration
Contact ] o Reference
. Substance Simulant Conditions Level
Material
Low-Density ) Simulant B
Chemical ) 19.73% of
Polyethylene N (3% Acetic - N [5]
Additives ) total additives
(LDPE) Acid)
Low-Density ) Simulant D
Chemical 31.57% of
Polyethylene - (50% - - [5]
Additives total additives
(LDPE) Ethanol)
Water, 3%
Polypropylen o ) _ ) Below
Antioxidants Acetic Acid, Various o [6]
e (PP) detection limit
10% Ethanol
Reached
Polypropylen o ] maximum
Antioxidants n-Hexane Various o [6]
e (PP) migration
quickly
Polyethylene ]
) 3% Acetic Ea =188 +
Terephthalate ~ Antimony ) 20-150°C [7]
Acid 36 kJ mol-1
(PET)
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Experimental Protocols for Migration Testing

The following section outlines a general experimental protocol for conducting migration tests on
pigmented plastics intended for food contact, based on established methodologies.

Preparation of Test Specimens

» Plastic plagues or films containing a known concentration of Pigment Yellow 155 are
prepared using standard polymer processing techniques such as injection molding or
extrusion.

e The thickness and surface area of the test specimens are carefully measured and recorded.

Selection of Food Simulants

Food simulants are chosen to represent different types of food products based on their
chemical properties (e.g., aqueous, acidic, alcoholic, fatty). Commonly used food simulants as
stipulated in regulations like (EU) No 10/2011 include:

e Simulant A: 10% ethanol (v/v) in agueous solution (for aqueous foods)
o Simulant B: 3% acetic acid (w/v) in aqueous solution (for acidic foods with pH < 4.5)
e Simulant C: 20% ethanol (v/v) in agueous solution (for alcoholic foods)

e Simulant D1: 50% ethanol (v/v) in aqueous solution (for certain alcoholic foods and oil-in-
water emulsions)

o Simulant D2: Vegetable oil (e.qg., olive oil) or alternative fatty food simulants like iso-octane or
95% ethanol (for fatty foods)[8]

Migration Test Conditions

e The test specimens are immersed in the selected food simulant in a migration cell at a
defined surface area to volume ratio (e.g., 6 dm? per 1 kg of food simulant).

e The migration tests are conducted under specific time and temperature conditions that
simulate the intended use of the food contact material. Common test conditions include:
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o 10 days at 40°C for long-term storage at room temperature.
o 2 hours at 70°C for hot-fill applications.

o 1 hour at 100°C for high-temperature applications.

Analytical Methodology

The concentration of Pigment Yellow 155 that has migrated into the food simulant is
determined using a suitable and validated analytical method.

o Sample Preparation: The food simulant is collected after the migration test. For aqueous and
alcoholic simulants, direct analysis may be possible. For fatty food simulants, a liquid-liquid
extraction or solid-phase extraction (SPE) step may be necessary to isolate the pigment from
the oil matrix.

 Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Diode
Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the
guantification of organic pigments.

o HPLC-DAD: Provides guantitative data based on the absorbance of the pigment at its
maximum wavelength.

o HPLC-MS: Offers higher sensitivity and selectivity, which is particularly useful for detecting
very low migration levels and confirming the identity of the migrant.

o Quantification: A calibration curve is generated using standard solutions of Pigment Yellow
155 of known concentrations. The concentration of the pigment in the migration test samples
is then calculated by comparing their analytical response to the calibration curve.

Experimental Workflow for Migration Testing
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Caption: Workflow for Migration Testing of Pigments in Food Contact Materials.

Alternatives to Pigment Yellow 155
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Several other yellow pigments are used in food contact applications. The choice of pigment
depends on the polymer, processing conditions, and desired shade. Some alternatives include:

e Pigment Yellow 83: A diarylide yellow pigment.
e Pigment Yellow 139: An isoindoline yellow pigment.

o Pigment Yellow 180: A benzimidazolone yellow pigment, often used in applications requiring
high heat stability.[9][10]

It is crucial to evaluate the migration performance of any alternative pigment under the specific
conditions of its intended use.

Conclusion

While Pigment Yellow 155 is noted for its good resistance properties, a comprehensive
assessment of its migration potential from food contact materials requires specific experimental
data. The general protocols outlined in this guide provide a framework for conducting such
migration studies. For a complete risk assessment, it is essential to perform migration testing
under conditions that accurately reflect the intended use of the final food packaging and to use
validated analytical methods to ensure compliance with regulatory requirements. The lack of
publicly available, direct quantitative migration data for Pigment Yellow 155 highlights the
need for further research in this area to provide a more complete safety profile for its use in
food contact applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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